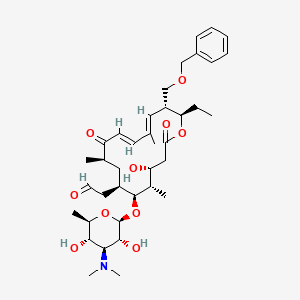

23-O-Benzyl-5-mycaminosyl-tylonolide

Description

Structure

3D Structure

Properties

CAS No. |

89109-82-0 |

|---|---|

Molecular Formula |

C38H57NO10 |

Molecular Weight |

687.9 g/mol |

IUPAC Name |

2-[(4R,5S,6S,7R,9R,11E,13E,15R,16R)-6-[(2R,3R,4S,5S,6R)-4-(dimethylamino)-3,5-dihydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-5,9,13-trimethyl-2,10-dioxo-15-(phenylmethoxymethyl)-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde |

InChI |

InChI=1S/C38H57NO10/c1-8-32-29(22-46-21-27-12-10-9-11-13-27)18-23(2)14-15-30(41)24(3)19-28(16-17-40)37(25(4)31(42)20-33(43)48-32)49-38-36(45)34(39(6)7)35(44)26(5)47-38/h9-15,17-18,24-26,28-29,31-32,34-38,42,44-45H,8,16,19-22H2,1-7H3/b15-14+,23-18+/t24-,25+,26-,28+,29-,31-,32-,34+,35-,36-,37-,38+/m1/s1 |

InChI Key |

XGULBQUJRQPLOG-OOOULUNWSA-N |

SMILES |

CCC1C(C=C(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC2C(C(C(C(O2)C)O)N(C)C)O)CC=O)C)C)COCC3=CC=CC=C3 |

Isomeric SMILES |

CC[C@@H]1[C@H](/C=C(/C=C/C(=O)[C@@H](C[C@@H]([C@@H]([C@H]([C@@H](CC(=O)O1)O)C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C)O)N(C)C)O)CC=O)C)\C)COCC3=CC=CC=C3 |

Canonical SMILES |

CCC1C(C=C(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC2C(C(C(C(O2)C)O)N(C)C)O)CC=O)C)C)COCC3=CC=CC=C3 |

Synonyms |

23-O-benzyl-5-mycaminosyl-tylonolide 23-O-benzyl-5-mycaminosyltylonolide TMC 101 TMC-101 |

Origin of Product |

United States |

Chemical Synthesis and Advanced Derivatization Strategies

Precursors and Starting Materials: Tylosin (B1662201) and 5-O-Mycaminosyltylonolide (OMT)

The primary starting materials for the synthesis of advanced macrolide derivatives are themselves complex natural products or their immediate hydrolysates.

Tylosin : A 16-membered macrolide antibiotic produced through the fermentation of Streptomyces fradiae. nih.gov It serves as a foundational precursor for a wide array of semi-synthetic derivatives due to its established antibacterial profile, primarily in veterinary medicine. nih.govnih.gov Tylosin's structure features a tylonolide lactone ring to which three sugars are attached: mycaminose (B1220238), mycarose (B1676882), and mycinose (B1239270). google.com

5-O-Mycaminosyltylonolide (OMT) : This crucial intermediate is derived from tylosin. nih.gov OMT is obtained by selectively removing the two neutral sugars, mycarose and mycinose, from the tylosin molecule. google.com This process leaves the amino sugar mycaminose attached to the core lactone ring, providing a versatile scaffold for further chemical modifications, particularly at the C-20 and C-23 positions. acs.org The use of OMT as the mother nucleus is a common strategy in the development of new macrolide antibiotics like tilmicosin (B555) and tildipirosin (B1682375). acs.org

The generation of OMT from tylosin is a critical first step, enabling access to key hydroxyl groups for subsequent derivatization.

| Precursor | Description | Source/Derivation | Role in Synthesis |

|---|---|---|---|

| Tylosin | A 16-membered macrolide antibiotic composed of a tylonolide lactone ring and three sugar moieties (mycaminose, mycarose, mycinose). nih.govgoogle.com | Fermentation product of Streptomyces fradiae. nih.gov | Initial starting material for producing OMT. google.com |

| 5-O-Mycaminosyltylonolide (OMT) | A tylosin derivative where the neutral sugars mycarose and mycinose have been cleaved. google.com | Produced by controlled acid hydrolysis of tylosin. nih.govgoogle.com | Core scaffold or "mother nucleus" for targeted structural modifications. acs.org |

Targeted Synthetic Methodologies for this compound

The creation of this compound involves a multi-step synthetic pathway that leverages several key organic reactions to modify the OMT core.

Reductive amination is a powerful method for introducing diverse amino functionalities at specific positions on the macrolide scaffold. In the synthesis of OMT derivatives, this reaction is employed to modify the C-23 position. acs.org This involves the reaction of an aldehyde or ketone with an amine to form an imine or enamine, which is then reduced in situ to the corresponding amine. For C-23 modifications of OMT, the aldehyde group at C-20 can be manipulated, or the C-23 hydroxyl can be oxidized to an aldehyde to facilitate this reaction, although a more common strategy involves converting the C-23 hydroxyl into a leaving group and subsequent nucleophilic substitution. acs.org Research has shown that introducing various amino groups at the C-23 position of OMT can significantly influence antibacterial activity. acs.org

The Appel reaction is instrumental in converting alcohols into alkyl halides under mild and neutral conditions, which is particularly advantageous for complex and sensitive substrates like macrolides. chem-station.comresearchgate.net The reaction utilizes triphenylphosphine (B44618) (PPh₃) and a tetrahalomethane (e.g., CCl₄, CBr₄) to transform a hydroxyl group into a good leaving group. organic-chemistry.orgnrochemistry.com The mechanism involves the activation of triphenylphosphine by the tetrahalomethane, followed by the alcohol's attack on the phosphorus center to form an oxyphosphonium intermediate. organic-chemistry.orgnrochemistry.com A subsequent Sₙ2 displacement by the halide ion yields the desired alkyl halide with an inversion of stereochemistry. organic-chemistry.orgnrochemistry.com In the synthesis of OMT derivatives, the Appel reaction can be used to convert the C-23 hydroxyl group into a halide (e.g., an iodide by using I₂ and PPh₃), which then becomes susceptible to nucleophilic substitution by various amines, including benzylamine (B48309), to yield the final product. acs.orgorganic-chemistry.org

Controlled acid hydrolysis is the specific method used to prepare the key intermediate, OMT, from tylosin. google.com The process involves treating an aqueous solution of tylosin under acidic conditions (typically pH 1.5 to 2.5) at elevated temperatures (above 70°C). google.com These precise conditions are designed to selectively cleave the glycosidic bonds of the two neutral sugars, mycarose and mycinose, from the tylonolide ring. google.com The bond linking the amino sugar mycaminose is more stable under these conditions, resulting in the formation of OMT. google.com If the acidity is too high (lower pH), the mycaminose sugar can also be cleaved, leading to the destruction of the desired antibiotic scaffold. google.com

Alkylation and silylation are fundamental techniques used for both protection and modification of hydroxyl groups in macrolide synthesis.

Silylation : This technique is primarily used as a protective strategy to mask reactive hydroxyl groups, thereby allowing chemical transformations to be performed selectively at other positions. For example, the synthesis of 4'''-O-(dimethyl-t-butylsilyl)tylosin creates a versatile intermediate where a key hydroxyl group is protected, enabling modifications at other sites. rsc.org

Alkylation : Direct alkylation of hydroxyl groups is a key derivatization step. In the context of the target compound, the introduction of a benzyl (B1604629) group at the C-23 hydroxyl position of OMT is a critical modification. acs.org This can be achieved through a Williamson ether synthesis-type reaction, where the C-23 hydroxyl is deprotonated to form an alkoxide that then reacts with a benzyl halide. Alternatively, it is often accomplished via the multi-step pathway involving activation of the hydroxyl group (e.g., via the Appel reaction) followed by substitution. acs.org Research indicates that substituting the C-23 hydroxyl with a benzyl group results in superior antibacterial activity compared to substitution with simple alkyl groups. acs.org

Structural Modification at Key Positions

The rationale behind synthesizing derivatives like this compound is to enhance antibacterial properties by altering the structure at specific, biologically significant locations on the macrolide ring.

C-23 Position : This is a primary site for modification. Introducing aromatic amines and benzyl groups at this position has been shown to improve activity against Gram-negative bacteria. acs.org The nature of the substituent is crucial; studies have demonstrated that a benzyl group at C-23 is more effective than longer alkyl chains, which can decrease activity. acs.org

C-20 Position : Along with C-23, the C-20 position is another key site for derivatization to improve the efficacy of tylosin-based antibiotics. acs.org

C-9 Position : Other positions on the macrolide scaffold have also been explored. For instance, creating 9-aryl-alkyl oxime derivatives of OMT has yielded compounds with high activity against macrolide-resistant strains. nih.gov These modifications can alter the binding of the drug to the bacterial ribosome, potentially overcoming resistance mechanisms. nih.gov

The strategic modification of these key positions aims to increase the binding affinity of the compound to the bacterial ribosome, the main target of macrolide antibiotics, thereby enhancing their potency and spectrum of activity. acs.orgnih.gov

| Reaction | Description | Role in Synthesis Pathway | Reagents/Conditions |

|---|---|---|---|

| Acid Hydrolysis | Selective cleavage of neutral sugar moieties from tylosin. google.com | Preparation of the core intermediate 5-O-Mycaminosyltylonolide (OMT). google.com | Aqueous acid (pH 1.5-2.5), elevated temperature (>70°C). google.com |

| Appel Reaction | Conversion of the C-23 hydroxyl group to an alkyl halide. chem-station.comorganic-chemistry.org | Activates the C-23 position for nucleophilic substitution. acs.org | Triphenylphosphine (PPh₃) and a halogen source (e.g., I₂, CBr₄). acs.orgorganic-chemistry.org |

| Nucleophilic Substitution | Displacement of the C-23 halide with an amine. | Introduction of the benzylamino or related functional group at the C-23 position. | Benzylamine or a substituted amine, often with a base. |

| Reductive Amination | Formation of a C-N bond by reacting a carbonyl with an amine, followed by reduction. acs.org | Alternative method for introducing amino groups at various positions, including C-23. acs.org | Amine, reducing agent (e.g., NaBH₃CN). |

C-23 Position Modifications

The C-23 hydroxyl group of 5-O-mycaminosyltylonolide serves as a prime target for chemical modification to introduce diverse functionalities. A common strategy involves converting the hydroxyl group into a better leaving group, such as an iodide, to facilitate nucleophilic substitution.

One prominent approach begins with the reaction of OMT with iodine and triphenylphosphine, an Appel reaction, to yield the C-23 iodo derivative. acs.org This intermediate is then reacted with various amines and potassium carbonate in a sealed tube at elevated temperatures. acs.org This method has been successfully employed to synthesize a wide array of C-23-modified OMT derivatives. acs.org

A significant focus has been the introduction of various amino groups at the C-23 position. nih.gov For instance, a series of new semisynthetic derivatives of tylosin with 5-O-mycaminosyltylonolide as the core structure have been developed by introducing a variety of amino groups at its C-23 position. nih.gov These modifications have been shown to produce compounds with high antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov The synthesis of 23-dialkylamino derivatives of mycaminosyl tylonolide has also been reported as effective against Gram-negative bacteria. nih.gov

Another synthetic route involves the treatment of a C-23 iodo derivative with sodium azide (B81097), followed by the selective reduction of the resulting azide to form a primary amine (23-amino-4',23-dideoxymycaminosyl tylonolide diethyl acetal). emerypharma.com This primary amine can then be further modified. For example, acylation can produce 23-acylamino derivatives, while reaction with chloroformates can yield urethane-type compounds. emerypharma.com

The table below summarizes various modifications at the C-23 position.

| Starting Material | Reagents | Modification Type | Resulting Functional Group | Reference |

| 5-O-Mycaminosyltylonolide (OMT) | 1. I₂, PPh₃2. Various Amines, K₂CO₃ | Nucleophilic Substitution | Various Amino Groups | acs.org |

| 4',23-dideoxy-23-iodomycaminosyl tylonolide diethyl acetal | 1. NaN₃2. Selective Reduction | Azide formation and reduction | Primary Amine | emerypharma.com |

| 23-amino-4',23-dideoxymycaminosyl tylonolide diethyl acetal | Acyl Chlorides | Acylation | Acylamino | emerypharma.com |

| 23-amino-4',23-dideoxymycaminosyl tylonolide diethyl acetal | Chloroformates | Urethane Formation | Urethane | emerypharma.com |

C-20 Position Modifications

The C-20 aldehyde group on the tylonolide lactone ring is another key site for chemical derivatization. Reductive amination of the C-20 aldehyde of demycarosyltylosin (a close structural analog of OMT) using primary and secondary amines in the presence of sodium cyanoborohydride has been explored. elsevierpure.comnih.gov This reaction introduces new amino functionalities at the C-20 position, leading to derivatives with altered biological activity. elsevierpure.comnih.gov

A notable example is the synthesis of 20-deoxy-20-{N-methyl-N-[1-(3-quinolyl)-1H-1,2,3-triazol-4-yl]methylamino}-5-O-mycaminosyltylonolide and its N-benzyl analogue. elsevierpure.comnih.gov These compounds were synthesized through a multi-step process and demonstrated not only retained or increased activity against Gram-positive bacteria but also an expanded spectrum against Gram-negative bacteria like Escherichia coli and Klebsiella pneumoniae when compared to the parent tylosin. elsevierpure.comnih.gov

The general synthetic pathway for these C-20 modifications is outlined below.

| Starting Material | Key Reaction | Modification | Resulting Derivative Example | Reference |

| 5-O-Mycaminosyltylonolide (OMT) | Copper-catalyzed triazole synthesis | Introduction of a triazolyl-methylamino moiety | 20-deoxy-20-{N-methyl-N-[1-(3-quinolyl)-1H-1,2,3-triazol-4-yl]methylamino}-5-O-mycaminosyltylonolide | elsevierpure.com |

| Demycarosyltylosin | Reductive Amination | Introduction of primary/secondary amines | C-20 Amino Derivatives | elsevierpure.comnih.gov |

Mycaminose Hydroxyl Group Acylation

The hydroxyl groups on the mycaminose sugar moiety provide additional sites for derivatization. Acylation of these groups can influence the compound's pharmacokinetic and pharmacodynamic properties. While specific examples for this compound are not detailed in the reviewed literature, studies on related tylonolide derivatives demonstrate the feasibility and utility of this approach.

For instance, in 3-deoxy mycaminosyl tylonolide derivatives, the hydroxyl groups on the mycaminose sugar can be acylated. google.com These acyl groups can be varied, offering a method to fine-tune the molecule's properties. google.com This strategy highlights a potential avenue for the further development of novel 5-O-mycaminosyltylonolide-based antibiotics. google.com

Analytical Characterization Techniques for Novel Derivatives

The synthesis of novel derivatives of 5-O-mycaminosyltylonolide necessitates robust analytical techniques to confirm their chemical structures and purity. The primary methods employed for this purpose are Nuclear Magnetic Resonance (NMR) Spectroscopy and High-Resolution Mass Spectrometry (HRMS). acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of newly synthesized macrolide derivatives. Both ¹H and ¹³C NMR spectra are recorded to provide detailed information about the chemical environment of individual atoms within the molecule. researchmap.jp

In the analysis of 5-O-mycaminosyltylonolide derivatives, ¹H NMR spectra are used to identify the protons in the macrolactone ring, the sugar moieties, and the newly introduced substituents. researchmap.jp Chemical shifts (expressed in ppm), coupling constants (J-values in Hz), and signal multiplicities (e.g., singlet, doublet, multiplet) help to establish the connectivity of protons. researchmap.jp For more complex structures, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to unambiguously assign all proton and carbon signals. researchgate.netbham.ac.uk For example, a full NMR analysis, including the extraction of chemical shifts, coupling constants, and HMBC connectivities, was performed on tylosin A to obtain the necessary structural data for conformational analysis. bham.ac.uk

The table below shows illustrative ¹³C NMR chemical shifts for the parent compound, tylosin A, which provides a reference for the analysis of its derivatives.

| Carbon Atom | Predicted ¹³C Chemical Shift (ppm) | Reference |

| C1 | 173.5 | bham.ac.uk |

| C9 | 203.5 | bham.ac.uk |

| C20 | 202.0 | bham.ac.uk |

| C23 | 61.5 | bham.ac.uk |

| C1' | 103.5 | bham.ac.uk |

| C1'' | 103.0 | bham.ac.uk |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is critical for confirming the elemental composition of novel compounds. acs.org It provides highly accurate mass measurements, allowing for the determination of the molecular formula with a high degree of confidence. nih.gov This technique is routinely used alongside NMR to verify the successful synthesis of the target derivatives. acs.orgresearchmap.jp

Tandem mass spectrometry (MS/MS), often coupled with liquid chromatography (LC-MS/MS), is used to study the fragmentation patterns of the synthesized molecules. nih.gov This fragmentation provides valuable structural information. For macrolide antibiotics, characteristic fragmentation patterns often involve the sequential loss of the sugar moieties attached to the macrolactone core. nih.gov For example, under collision-induced dissociation (CID), macrolides typically show losses of saccharide or amino sugar units and dehydration from the core. nih.gov The resulting fragment ions are diagnostic and help to confirm the structure of the parent molecule and the location of chemical modifications. nih.gov The fragmentation patterns of macrolides can be complex, but they provide the basis for the structural elucidation of novel derivatives. nih.gov

Structure Activity Relationship Sar Investigations of 23 O Benzyl 5 Mycaminosyl Tylonolide Analogs

Impact of Substitutions at the C-23 Position on Antimicrobial Potency

The hydroxyl group at the C-23 position of 5-O-mycaminosyltylonolide is a primary target for chemical modification. A wide array of derivatives has been synthesized by replacing this hydroxyl group with various substituents, including ethers, thioethers, and different amine groups, leading to compounds with potent in vitro activity against numerous bacteria. nih.gov

The nature of the substituent at the C-23 position—whether aromatic or aliphatic—plays a critical role in determining the antimicrobial efficacy, particularly against Gram-negative bacteria. Research indicates that the introduction of aromatic amine groups at the C-23 position can enhance the activity against these challenging pathogens. acs.org This suggests that the aromatic moiety may facilitate interactions with the bacterial target or improve penetration through the bacterial outer membrane. In contrast, many derivatives with aliphatic substitutions also demonstrate excellent activity, indicating that both classes of substituents can be beneficial. nih.gov

| Compound Analog (Modification at C-23) | Substitution Type | General Antimicrobial Activity Trend |

| C-23 Aryl Ether/Thioether | Aromatic | Potent activity observed. nih.gov |

| C-23 Benzylamine (B48309) | Aromatic | Improved activity against Gram-negative bacteria. acs.org |

| C-23 Dialkylamino | Aliphatic | Excellent in vitro activity. nih.gov |

| C-23 Alkylamino | Aliphatic | Potent activity observed. nih.gov |

The length of alkyl chains attached to the C-23 position has a discernible effect on antibacterial potency. Studies involving the synthesis of various 23-N-alkyl derivatives have shown that modifying the chain length can modulate activity. For instance, lengthening the side chains at this position has been explored as a strategy to increase the binding affinity of the compounds to the ribosome. acs.org This approach aims to improve activity against both drug-resistant strains and Gram-negative bacteria by enhancing the conformational relationship with other parts of the macrolide that interact with the ribosome, such as the C-20 position. acs.org Both shorter (e.g., 2-methoxyethylamino) and longer alkyl groups have been incorporated to probe these effects. nih.gov

| C-23 Substituent | Alkyl Chain Description | Observed Impact on Activity |

| N-Alkyl-23-deoxy-23-(2-hydroxyethylamino) | Short, functionalized alkyl chain | Maintained antibacterial activity. nih.gov |

| N-Alkyl-23-deoxy-23-(2-methoxyethylamino) | Short, functionalized alkyl chain | Maintained antibacterial activity. nih.gov |

| Lengthened Side Chains (General) | Extended alkyl chains | Investigated to improve ribosomal binding and activity against resistant bacteria. acs.org |

Replacing the C-23 hydroxyl with various amine-containing groups has been a highly successful strategy for generating potent antibacterial agents. acs.org A large series of derivatives where the hydroxyl group was substituted with amino or dialkylamino groups showed excellent in vitro activity. nih.gov

Specifically, the introduction of a benzylamine group at C-23 has been noted to improve efficacy against Gram-negative bacteria. acs.org Furthermore, the veterinary antibiotic tildipirosin (B1682375), which is a derivative of OMT, features piperidine (B6355638) rings at both the C-20 and C-23 positions (20,23-dipiperidinyl-mycaminosyl-tylonolide), highlighting the effectiveness of cyclic amine substitutions. acs.org The synthesis of various 23-dialkylamino derivatives has been shown to yield compounds effective against Gram-negative organisms. nih.gov These findings underscore the importance of basic amine functionalities at the C-23 position for broad-spectrum antibacterial potency.

| Amine Substituent at C-23 | Example Compound Class | Significance |

| Benzylamine | C-23-benzylamino-OMT | Reported to improve activity against Gram-negative bacteria. acs.org |

| Piperidine | Part of the structure of Tildipirosin (at C-23 and C-20) | Contributes to high efficacy in veterinary applications. acs.org |

| Dialkylamino | 23-dialkylamino-mycaminosyl tylonolide | Showed effectiveness against Gram-negative bacteria. nih.govnih.gov |

| Acylamino/Urethane | 23-Acylamino-23-deoxy derivatives | Synthesized to explore SAR, with maintained activity. nih.gov |

Contribution of Other Macrolide Ring Positions to Biological Activity

The C-20 position of 5-O-mycaminosyltylonolide is located on the opposite side of the macrolactone ring from the C-23 position. Modifications at this site can profoundly impact ribosomal binding and antibacterial spectrum. Macrolides function by binding within the nascent peptide exit tunnel of the bacterial 50S ribosomal subunit. nih.gov This binding obstructs the passage of newly synthesized peptides, thereby inhibiting protein synthesis. nih.gov

| Modification at C-20 | Resulting Compound | Impact on Antibacterial Spectrum |

| N-methyl-N-[1-(3-quinolyl)-1H-1,2,3-triazol-4-yl]methylamino | 20-deoxy-20-{N-methyl-N-[1-(3-quinolyl)-1H-1,2,3-triazol-4-yl]methylamino}-5-O-mycaminosyltylonolide | Expanded spectrum to include Gram-negative bacteria (E. coli, K. pneumoniae). nih.govdocumentsdelivered.com |

| N-benzyl-N-[1-(3-quinolyl)-1H-1,2,3-triazol-4-yl]methylamino | 20-deoxy-20-{N-benzyl-N-[1-(3-quinolyl)-1H-1,2,3-triazol-4-yl]methylamino}-5-O-mycaminosyltylonolide | Expanded spectrum to include Gram-negative bacteria (E. coli, K. pneumoniae). nih.govdocumentsdelivered.com |

There is a significant conformational relationship between the C-20 and C-23 positions of the OMT scaffold. The substituents at these two positions can influence each other's orientation and interaction with the ribosomal target. Researchers have intentionally designed analogs to improve this conformational interplay, hoping to enhance binding to the ribosome. acs.org

General Principles of SAR for 16-Membered Macrolides Derived from Tylosin (B1662201)

The 16-membered macrolide antibiotic tylosin, a product of Streptomyces fradiae fermentation, serves as a crucial scaffold for the development of new antibacterial agents, primarily for veterinary use. science.govnih.gov Its derivatives are explored to enhance potency, broaden the antibacterial spectrum to include Gram-negative bacteria, and overcome emerging resistance. nih.govgoogle.com The general structure-activity relationship (SAR) for tylosin-derived macrolides is complex, with modifications at various positions of the macrolactone ring and its sugar moieties significantly influencing biological activity. The primary site of action for these antibiotics is the 50S ribosomal subunit, where they bind to the 23S rRNA in the peptide exit tunnel, thereby inhibiting protein synthesis. acs.orgnih.gov

Key structural components of tylosin and its derivatives, such as 5-O-mycaminosyltylonolide (OMT), that are pivotal for SAR studies include the C-23 hydroxyl group on the macrolactone ring, the C-5 mycaminose (B1220238) sugar, and the C-14 and C-20 positions. nih.govnih.gov While numerous tylosin-related macrolides have been studied, none have definitively surpassed the parent compound's efficacy against sensitive organisms. nih.gov However, these studies have revealed that novel antibiotics with potentially useful activity can be generated from mutant strains or through chemical modifications. nih.gov

Modifications at the C-23 position of OMT have been a major focus of research. The hydroxyl group at this position is a prime site for substitution. A large series of derivatives have been synthesized where the C-23 hydroxyl group was replaced by various substituents, including halo, aryl ether or thioether, azido, and amino or dialkylamino groups. nih.gov These modifications have been shown to yield compounds with excellent in vitro activity against a range of bacteria. nih.gov For instance, research has demonstrated that introducing different amino groups at the C-23 position of OMT can result in derivatives with high antibacterial activity against both Gram-positive and Gram-negative bacteria. acs.org

Further SAR studies on C-23 modified OMT derivatives have provided deeper insights:

Introduction of Aromatic Amines : It has been reported that introducing an aromatic amine at the C-23 position can enhance activity against Gram-negative bacteria. acs.org

Side Chain Length : Lengthening the side chains at the C-23 position is a strategy aimed at increasing the binding affinity of the compounds to the ribosome, which may improve antimicrobial activity against resistant and Gram-negative bacteria. acs.org

Substituent Type : The replacement of the C-23 hydroxyl group with different functionalities leads to varied activity profiles. For example, some C-23 amino-substituted derivatives showed potent activity. nih.gov

Another critical area for SAR is the modification of the side chain at the C-20 position. The introduction of specific moieties at this position has successfully expanded the antibacterial spectrum to Gram-negative bacteria like Escherichia coli and Klebsiella pneumoniae, while maintaining or even increasing activity against Gram-positive bacteria. nih.govresearchmap.jp Key findings include:

Triazole Derivatives : The introduction of a 1,2,3-triazole ring linked to a 3-quinolyl group at the C-20 position of OMT resulted in compounds with potent activity against both Gram-positive and Gram-negative bacteria. nih.govresearchmap.jp

N-Substitution : On these triazole derivatives, N-methyl or N-benzyl substitutions were found to be more suitable for antibacterial activity than an N-H substitution. researchmap.jp

Role of Mycinose (B1239270) : The removal of the mycinose sugar from the C-23 position in some of these C-20 modified derivatives was found to increase activity, suggesting the hydroxyl group at C-23 is essential. researchmap.jp

The configuration of substituents is also crucial. For example, in certain C-20 triazole derivatives, the anti-triazole configuration was demonstrated to be more potent than the syn configuration, highlighting the importance of the spatial arrangement of the substituent for effective interaction with the ribosomal target. researchmap.jp

The table below presents the in vitro antibacterial activity (Minimum Inhibitory Concentration, MIC, in μg/mL) of selected C-23 modified 5-O-mycaminosyltylonolide (OMT) derivatives compared to tylosin and other reference drugs. acs.org

Data sourced from ACS Medicinal Chemistry Letters. acs.org

The data indicates that several C-23 modified derivatives (compounds c2, c9, c11, and c20-c25) exhibit superior or comparable activity against the tested strains compared to the parent tylosin and related drugs like tilmicosin (B555) and tildipirosin. acs.org Notably, compound c9 showed the most potent activity against S. aureus and E. coli. acs.org These findings underscore the principle that targeted modifications at the C-23 position of OMT can lead to the development of broad-spectrum antimicrobial agents with enhanced efficacy. acs.org

Mechanistic Elucidation of Antibacterial Action at the Ribosomal Level

Binding to the Bacterial 50S Ribosomal Subunit.nih.gov

The large ribosomal subunit, designated as the 50S subunit in prokaryotes, is the specific binding site for 23-O-Benzyl-5-mycaminosyl-tylonolide. nih.gov This interaction is a hallmark of macrolide antibiotics, which position themselves within a critical region of the 50S subunit known as the nascent peptide exit tunnel (NPET). nih.govnih.gov The binding of the drug to this site is a crucial first step in its antibacterial mechanism.

The interaction between this compound and the 50S subunit is predominantly mediated by the 23S ribosomal RNA (rRNA), a major structural and catalytic component of the subunit. nih.gov Structural and biochemical studies have revealed that macrolides establish contact with specific nucleotides within two key domains of the 23S rRNA: domain II and domain V. nih.gov These interactions are critical for anchoring the drug molecule in its binding pocket.

Key 23S rRNA domains and nucleotides involved in the binding of tylosin (B1662201) derivatives, and by extension this compound, include hairpin 35 in domain II and the peptidyl transferase loop in domain V. nih.govnih.gov The desosamine (B1220255) sugar moiety, present at the C5 position of the macrolactone ring, is known to form a hydrogen bond with the base of A2058 in domain V. nih.gov Additionally, the mycinose (B1239270) sugar, a characteristic feature of tylosin and its derivatives, interacts with the loop of hairpin 35 in domain II.

| Macrolide Moiety | Interacting 23S rRNA Region | Key Nucleotide(s) | Nature of Interaction |

|---|---|---|---|

| Desosamine Sugar (at C5) | Domain V | A2058 | Hydrogen Bonding |

| Mycinose Sugar | Domain II (Hairpin 35) | G748 | Interaction with the loop |

| Macrolactone Ring | Domain V | A2058, A2059, U2611 | Hydrophobic Packing |

The nucleotide residue A2058, located within domain V of the 23S rRNA, is a cornerstone of the macrolide binding site. nih.gov This adenine (B156593) base is highly conserved among bacteria and plays a pivotal role in the interaction with the desosamine sugar of macrolides. nih.gov Mutations in this region, particularly the A2058G substitution, can confer resistance to 14- and 15-membered macrolides. However, 16-membered macrolides like tylosin and its derivatives, including this compound, often retain significant activity against such mutants. This is attributed to their different conformation within the binding site, which allows them to circumvent the steric hindrance imposed by the guanine (B1146940) substitution at position 2058. nih.gov

Furthermore, the region around A2058, including A2059, forms a hydrophobic cleft that accommodates the macrolide molecule. nih.gov The precise positioning of the drug in this cleft, influenced by interactions with A2058 and surrounding nucleotides, is critical for its inhibitory action.

Inhibition of Bacterial Protein Synthesis.nih.gov

By binding to the 50S ribosomal subunit, this compound disrupts the process of protein synthesis. This inhibition can occur through multiple, interconnected mechanisms that ultimately stall the elongation of the nascent polypeptide chain.

The primary mechanism by which this compound and other macrolides inhibit protein synthesis is through the physical obstruction of the nascent peptide exit tunnel (NPET). nih.govnih.gov The NPET is a channel that traverses the 50S subunit, providing a path for the newly synthesized polypeptide chain to exit the ribosome. By binding within this tunnel, the macrolide acts as a plug, sterically hindering the progression of the growing peptide chain. nih.gov This blockage prevents the polypeptide from elongating beyond a certain length, leading to premature termination of translation. nih.gov

While the direct blockade of the NPET is a major inhibitory mechanism, some 16-membered macrolides, including tylosin derivatives, can also interfere with the peptidyl transferase center (PTC) of the ribosome. nih.gov The PTC is the catalytic core of the 50S subunit, responsible for forming peptide bonds between amino acids. The interference with peptidyl transferase activity is often dependent on the specific amino acid sequence of the nascent peptide. researchgate.net

The disaccharide moiety at position 5 of the lactone ring, which includes the mycaminose (B1220238) sugar, is crucial for the inhibition of peptide bond formation. The mycarose (B1676882) component of this disaccharide in related compounds has been shown to be positioned near the conserved U2506 nucleotide in the central loop of domain V, influencing the PTC. nih.gov The presence of certain amino acid residues, such as arginine or lysine, at the C-terminus of the nascent peptide can enhance the inhibitory effect of the macrolide on peptidyl transfer. escholarship.org

| Mechanism | Description | Key Structural Feature of the Antibiotic |

|---|---|---|

| Blockade of Nascent Peptide Release Channel | Physical obstruction of the tunnel through which the new polypeptide exits the ribosome. | The entire macrolide molecule positioned within the NPET. |

| Interference with Peptidyl Transferase Activity | Inhibition of the formation of peptide bonds between amino acids, often in a context-dependent manner. | The disaccharide at position 5 of the lactone ring, particularly the mycarose moiety in related compounds. |

Computational Approaches to Binding Mode Analysis.nih.gov

While a crystal structure of this compound complexed with the ribosome is not yet available, computational methods such as molecular dynamics (MD) simulations have provided valuable insights into the binding mode of closely related compounds. nih.gov For instance, MD simulations of an aminoacylated derivative of 5-O-mycaminosyl-tylonolide suggest that specific moieties of the antibiotic can form hydrogen bonds with key ribosomal components. nih.gov

In one such simulation, the N-acylglycyl moiety of an aminoacylated 5-O-mycaminosyl-tylonolide derivative was predicted to form hydrogen bonds with the 23S rRNA nucleotide A752 and the amino acid residue Lysine 90 of ribosomal protein L22. nih.gov These types of detailed computational analyses are instrumental in elucidating the precise molecular interactions that govern the binding affinity and inhibitory activity of these complex antibiotics. Such studies help in understanding the structure-activity relationships and guide the design of novel, more potent derivatives.

Molecular Docking Studies with Ribosomal Structures (e.g., E. coli ribosome)

Molecular docking studies are crucial computational tools used to predict the binding orientation and affinity of a ligand to its target receptor. In the context of this compound, while specific docking data is not available, insights can be drawn from studies on analogous 16-membered macrolides interacting with the E. coli ribosome.

These studies consistently show that 16-membered macrolides, including tylosin derivatives, bind within the nascent polypeptide exit tunnel (NPET) of the 50S ribosomal subunit. nih.govresearchgate.netdrugbank.com The binding is a two-step process: an initial low-affinity binding at the entrance of the tunnel, followed by a conformational change that pushes the drug deeper into a high-affinity site. drugbank.com The macrolactone ring of these compounds typically occupies the classic macrolide binding site at the tunnel's entrance. nih.gov

For tylosin and its derivatives, key interactions involve specific nucleotides of the 23S rRNA. The mycaminose sugar, also present in this compound, is known to play a significant role in the binding process. nih.gov The mycinose sugar of tylosin, for instance, interacts with the loop of helix H35 in domain II of the 23S rRNA, facilitating a more rapid shift to the high-affinity binding site. drugbank.com It is plausible that the mycaminose moiety of this compound engages in similar interactions.

The benzyl (B1604629) group at the C-23 position is a distinguishing feature of this specific compound. In related tylosin derivatives, modifications at the C-23 position have been shown to influence ribosomal interactions. For example, in tildipirosin (B1682375), a derivative with a piperidine (B6355638) group at C-23, this substituent extends into the tunnel wall, making contact with ribosomal residues. nih.gov It is therefore hypothesized that the benzyl group of this compound would also extend into the NPET, potentially forming additional hydrophobic or van der Waals interactions with the tunnel lining. Such interactions could enhance the binding affinity and contribute to its antibacterial activity.

| Macrolide Component | Interacting Ribosomal Residue (23S rRNA) | Type of Interaction |

|---|---|---|

| Macrolactone Ring | A2058, A2059 (Domain V) | Hydrogen Bonding, Hydrophobic Interactions |

| Mycaminose Sugar | H35 loop (Domain II), U754 | Hydrogen Bonding |

| C-23 Substituent (e.g., Benzyl group) | A752 (Domain II), Other tunnel residues | Hydrophobic, van der Waals Interactions |

Chemical Footprinting Techniques

Chemical footprinting is a powerful experimental method used to identify the binding site of a ligand on a nucleic acid or protein by observing the protection or enhancement of chemical modification at specific residues upon ligand binding. Studies on tylosin and its derivatives provide a clear footprint on the bacterial ribosome, which can be extrapolated to predict the binding site of this compound.

Chemical footprinting experiments with tylosin and its analogs, such as tildipirosin and tilmicosin (B555), on E. coli and Pasteurella multocida ribosomes confirm that these macrolides bind to the same site within the large ribosomal subunit. nih.govacs.orgresearchgate.net The footprinting data consistently show protection of specific nucleotides in the 23S rRNA, indicating direct interaction.

Key protected nucleotides include those in the central loop of domain V (e.g., A2058, A2059) and in domain II (e.g., A752). nih.govnih.gov The protection of these residues confirms the location of the macrolide binding site within the NPET, near the peptidyl transferase center (PTC). nih.gov

Derivatives with modifications at the C-23 position, such as 9-O-arylalkyloxime derivatives of 5-O-mycaminosyltylonolide, have been shown to extend deeper into the exit tunnel, leading to the protection of additional nucleotides like A752 in domain II of the 23S rRNA. nih.gov This suggests that the side chain at C-23 can modulate the interaction with the ribosome. Given its structure, the benzyl group of this compound is expected to produce a similar footprint, with the lactone ring protecting the classic macrolide binding site and the benzyl moiety extending further into the tunnel to interact with and protect residues like A752.

| 23S rRNA Nucleotide | Observed Effect | Inferred Interaction |

|---|---|---|

| A2058 | Protection | Core binding site interaction |

| A2059 | Protection | Core binding site interaction |

| A752 | Protection (by derivatives with extended side chains) | Interaction with the extended substituent (e.g., benzyl group) |

| U2609 | Protection | Interaction with the macrolactone ring |

Biochemical Transformations and Metabolite Characterization Non Human Models

Enzymatic Metabolism by Hepatic Microsomal Systems

Incubation of 23-O-Benzyl-5-mycaminosyl-tylonolide with liver microsomes from rats in the presence of a nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH)-generating system demonstrates its susceptibility to enzymatic metabolism. jst.go.jpjst.go.jpnii.ac.jp This process leads to the formation of multiple metabolic products. jst.go.jpjst.go.jpnii.ac.jp In contrast, incubation with rat serum results in the degradation of the parent compound without the formation of the same active metabolites produced by liver microsomes. jst.go.jpjst.go.jpnii.ac.jp

Studies utilizing hepatic microsomal systems have identified at least four distinct metabolites of this compound. jst.go.jpjst.go.jpnii.ac.jp Two of these metabolites were also observed to be formed by enzymes present in rat serum. jst.go.jpjst.go.jpnii.ac.jp The characterization of these metabolites has been primarily achieved through techniques like bioautography. jst.go.jpjst.go.jpnii.ac.jp It has been determined that the formation of the antibacterially active metabolite is not a result of N-demethylation of the parent compound. jst.go.jpjst.go.jpnii.ac.jp

Table 1: Metabolites of this compound Identified in Rat Hepatic Microsomal System

| Metabolite | Formation System | Method of Detection | Key Characteristics |

| Metabolite 1 (Antibacterially Active) | Liver Microsomes | Bioautography | Antibacterial activity comparable to parent compound; Chemically unstable. jst.go.jpjst.go.jpnii.ac.jp |

| Metabolite 2 | Liver Microsomes, Rat Serum | Not Specified | Further characterization details are not extensively documented in the available literature. |

| Metabolite 3 | Liver Microsomes | Not Specified | Further characterization details are not extensively documented in the available literature. |

| Metabolite 4 | Liver Microsomes, Rat Serum | Not Specified | Further characterization details are not extensively documented in the available literature. |

This table is generated based on available research findings. The specific chemical structures of the metabolites are not fully elucidated in the referenced literature.

Role of Specific Enzyme Systems (e.g., Cytochrome P-450)

The metabolism of this compound is indicative of the involvement of the cytochrome P-450 (CYP) enzyme system. jst.go.jpjst.go.jpnii.ac.jp This is strongly suggested by the requirement of an NADPH-generating system for the metabolic conversion in liver microsomes. jst.go.jpjst.go.jpnii.ac.jp The CYP enzyme family is a major contributor to the oxidative metabolism of a wide array of xenobiotics. nih.gov While the specific CYP isozymes responsible for the metabolism of this particular macrolide have not been definitively identified in the available literature, the patterns of metabolic induction provide circumstantial evidence for their involvement.

Induction of Metabolic Pathways by Xenobiotics

Pre-treatment of rats with known inducers of cytochrome P-450 enzymes significantly enhances the capacity of their liver microsomes to produce the antibacterially active metabolite of this compound. jst.go.jpjst.go.jpnii.ac.jp This phenomenon highlights the inducible nature of the metabolic pathways responsible for the compound's transformation.

Table 2: Effect of Xenobiotic Inducers on the Formation of the Active Metabolite

| Inducing Agent | Effect on Metabolite Formation | Implied P-450 Involvement |

| 3-Methylcholanthrene | Increased production of the active metabolite. jst.go.jpjst.go.jpnii.ac.jp | Suggests involvement of CYP1A family enzymes. |

| Phenobarbital | Increased production of the active metabolite. jst.go.jpjst.go.jpnii.ac.jp | Suggests involvement of CYP2B and CYP3A family enzymes. |

| Polychlorinated Biphenyls (PCBs) | Increased production of the active metabolite. jst.go.jpjst.go.jpnii.ac.jp | Known to induce a broad range of CYP enzymes. |

The specific CYP isozymes are inferred based on the known selectivity of the inducing agents.

Chemical Stability of Active Metabolites

The primary antibacterially active metabolite formed from this compound has been characterized as being chemically unstable. jst.go.jpjst.go.jpnii.ac.jp This instability is an important consideration in its isolation and characterization, as well as for understanding its transient effects within a biological system. The specific degradation pathways and kinetics of this unstable metabolite have not been extensively detailed in the reviewed scientific literature.

Preclinical in Vitro and Model Based Antimicrobial Efficacy

Broad-Spectrum Antimicrobial Activity

Derivatives of 5-O-mycaminosyltylonolide featuring modifications at the C-23 position have demonstrated a broad spectrum of antimicrobial activity. acs.org A large series of these compounds, including those with aryl ether substitutions like the benzyl (B1604629) group, were found to possess excellent in vitro activity against a variety of aerobic and anaerobic bacteria. nih.gov Research has shown that these semisynthetic derivatives exhibit potent antibacterial effects against both Gram-positive and Gram-negative bacteria. acs.org

Activity against Gram-Positive Bacteria

C-23 modified OMT derivatives show excellent inhibitory effects on Gram-positive bacteria. acs.org For instance, in a study evaluating a series of C-23 amino derivatives, all tested compounds showed strong inhibitory action against Staphylococcus aureus ATCC25923, with Minimum Inhibitory Concentration (MIC) values ranging from 0.25–4 μg/mL. acs.org A derivative featuring a benzyl group substitution at the C-23 position (compound c2) demonstrated a potent MIC value of 0.5 μg/mL against this strain. acs.org The antibacterial activity of these compounds against Enterococcus faecalis ATCC29212 was also notable, with many being superior to control drugs. acs.org

Activity against Gram-Negative Bacteria

A significant achievement in the modification of OMT is the enhanced activity against Gram-negative bacteria. acs.orgnih.gov Structure-activity relationship (SAR) studies have indicated that substituting the hydroxyl group at the C-23 position with a benzyl group results in better activity compared to alkyl-substituted compounds. acs.org One such derivative (compound c9) showed the best activity against Escherichia coli ATCC25922 with an MIC of 0.5 μg/mL. acs.org Furthermore, for Stenotrophomonas maltophilia (formerly Acinetobacter maltophilia) ATCC17808, most of the C-23 modified compounds exhibited antibacterial activity superior to marketed drugs. acs.org

Efficacy against Specific Bacterial Pathogens

Susceptibility Testing of Key Microorganisms

The in vitro antibacterial activity of C-23 modified OMT derivatives has been evaluated against several key bacterial strains. A derivative with a benzyl substitution at the C-23 position (compound c2) was tested alongside other analogues, yielding specific MIC values that underscore its efficacy. acs.org While data for Micrococcus luteus and Pasteurella multocida for this specific derivative were not detailed in the reviewed literature, the broad activity of the compound class is well-established. nih.gov

| Microorganism | Strain | MIC (μg/mL) |

|---|---|---|

| Staphylococcus aureus | ATCC25923 | 0.5 |

| Enterococcus faecalis | ATCC29212 | 1 |

| Stenotrophomonas maltophilia | ATCC17808 | 1 |

| Escherichia coli | ATCC25922 | Data indicates MIC of 1-8 μg/mL for the series |

Activity against Multidrug-Resistant Strains

The development of novel antibiotics is driven by the rise of multidrug resistance. Research indicates that certain C-23 modified derivatives of OMT show good antibacterial activity against drug-resistant bacteria. acs.org Patent filings for novel 5-O-mycaminosyltylonolide analogues describe increased antibacterial activity toward macrolide-resistant Gram-positive bacteria. google.com

Comparative Studies with Reference Macrolides

Comparative analysis demonstrates that C-23 modified OMT derivatives can surpass the efficacy of existing macrolide antibiotics. acs.org The entire series of newly synthesized C-23 derivatives exhibited excellent antimicrobial activity when compared with the control drugs tilmicosin (B555) and tildipirosin (B1682375). acs.org Against S. maltophilia, a benzyl-substituted derivative (compound c2) and others showed a 4 to 16-fold increase in antimicrobial activity compared to tylosin (B1662201), tilmicosin, and tildipirosin. acs.org The activity of these derivatives against E. faecalis was also found to be mostly better than or equal to the control drugs. acs.org

| Compound | MIC (μg/mL) |

|---|---|

| C-23 Benzyl Derivative (c2) | 1 |

| Tylosin | 16 |

| Tilmicosin | 4 |

| Tildipirosin | 16 |

Bactericidal vs. Bacteriostatic Effects

The distinction between bactericidal (killing bacteria) and bacteriostatic (inhibiting bacterial growth) effects is a critical aspect of an antibiotic's profile. Macrolide antibiotics, as a class, are generally considered to be bacteriostatic, exerting their effect by inhibiting protein synthesis through binding to the 50S ribosomal subunit. acs.org However, this classification is not absolute and can depend on the specific compound, its concentration, and the target pathogen.

For the broader class of C-23 modified 5-O-mycaminosyltylonolide derivatives, evidence suggests the potential for bactericidal activity. In a study of novel C-23 amino derivatives, the lead compound, c9, was reported to possess excellent bactericidal efficacy against Staphylococcus aureus and Escherichia coli. acs.orgnih.gov This indicates that modifications at the C-23 position can potentially shift the activity profile towards being bactericidal.

Mechanisms of Bacterial Resistance to 16 Membered Macrolides

Target Site Modification Mechanisms

The bacterial ribosome is the primary target for macrolide antibiotics. Alterations in the drug-binding site, located within the 50S ribosomal subunit, can significantly reduce the binding affinity of the antibiotic, rendering it ineffective. These modifications are a predominant cause of resistance. nih.gov

Methylation of A2058 in 23S rRNA

The most prevalent and clinically significant mechanism of resistance to macrolides, as well as lincosamides and streptogramin B antibiotics (a phenotype known as MLSB resistance), is the enzymatic methylation of the 23S ribosomal RNA (rRNA). nih.govnih.gov This modification is catalyzed by a family of enzymes known as erythromycin (B1671065) ribosome methylases (Erm). nih.gov

These enzymes add one or two methyl groups to the N6-amino group of a specific adenine (B156593) residue, A2058 (E. coli numbering). nih.govnih.gov This adenine is a critical component of the macrolide binding site within the nascent peptide exit tunnel of the ribosome. nih.gov The addition of bulky methyl groups to A2058 creates steric hindrance, which physically obstructs the binding of the macrolide antibiotic. nih.gov This prevents the drug from effectively blocking protein synthesis, leading to high-level resistance. nih.gov The genes encoding Erm methyltransferases are widespread among pathogenic bacteria and are often located on mobile genetic elements, facilitating their dissemination. nih.gov In the tylosin-producing organism Streptomyces fradiae, resistance is conferred by the synergistic action of two methyltransferases, TlrB and TlrD, which methylate G748 and A2058 of the 23S rRNA, respectively. nih.gov

Mutations in Ribosomal Proteins L4 and L22

Mutations in the genes encoding ribosomal proteins L4 and L22 represent another significant target-site modification mechanism that confers resistance to macrolides. nih.govnih.gov These two proteins are components of the large ribosomal subunit and feature elongated "tentacles" that line the nascent peptide exit tunnel where macrolides bind. nih.gov

Alterations in the amino acid sequences of these proteins, particularly within the tentacle regions, can impede macrolide binding. nih.gov Mutations can lead to a variety of changes, including single amino acid substitutions or insertions, that distort the conformation of the exit tunnel and reduce the affinity for the antibiotic. nih.gov For example, specific mutations in L4 and L22 have been identified in erythromycin-resistant strains of Escherichia coli and Streptococcus pneumoniae. nih.gov While these mutations confer resistance, they can also come at a fitness cost to the bacteria, sometimes resulting in slower growth rates and altered ribosome assembly. nih.gov

| Ribosomal Protein | Bacterial Species | Type of Mutation | Effect |

|---|---|---|---|

| L4 | Escherichia coli | Lysine to Glutamine at position 63 | Confers erythromycin resistance. nih.gov |

| L22 | Escherichia coli | Deletion of Met-Lys-Arg (codons 82–84) | Confers erythromycin resistance. nih.gov |

| L4 | Streptococcus pneumoniae | Glycine to Cysteine at position 69 | Leads to macrolide resistance. nih.gov |

| L22 | Streptococcus pneumoniae | Point mutations (e.g., G95D, P99Q, A93E) | Confers resistance to various macrolides. nih.gov |

Efflux Pump Mechanisms

Active efflux is a widespread resistance mechanism where bacteria utilize membrane-embedded transport proteins to actively pump antibiotics out of the cell, thereby preventing the drug from reaching its intracellular target. nih.govunica.it This mechanism can confer resistance to a broad range of antimicrobial agents. For macrolides, two main superfamilies of efflux pumps are clinically important: the ATP-binding cassette (ABC) transporters and the major facilitator superfamily (MFS) transporters. nih.gov

MFS pumps, such as those encoded by the mef (macrolide efflux) genes, utilize the proton motive force to expel 14- and 15-membered macrolides. nih.gov ABC transporters, such as those encoded by msr (macrolide and streptogramin resistance) genes, use the energy from ATP hydrolysis to transport both macrolides and type B streptogramins. nih.gov These efflux pump genes are often found on mobile genetic elements, contributing to their rapid spread among bacterial pathogens. mdpi.com The presence of these pumps reduces the intracellular concentration of the antibiotic to sub-inhibitory levels, allowing the bacteria to survive. unica.it

| Pump Superfamily | Example Gene(s) | Energy Source | Substrate Specificity | Commonly Found In |

|---|---|---|---|---|

| Major Facilitator Superfamily (MFS) | mef(A), mef(E) | Proton Motive Force | 14- and 15-membered macrolides | Streptococcus pneumoniae, Streptococcus pyogenes |

| ATP-Binding Cassette (ABC) | msr(A), msr(D) | ATP Hydrolysis | 14-, 15-, 16-membered macrolides, Streptogramin B | Staphylococcus aureus, Streptococcus pneumoniae |

Enzymatic Inactivation Mechanisms

A third major strategy employed by bacteria to resist macrolides is the production of enzymes that chemically modify and inactivate the antibiotic molecule. Once modified, the drug can no longer bind to its ribosomal target. nih.gov Two primary classes of enzymes are responsible for the inactivation of macrolide antibiotics:

Macrolide Esterases (Eres): These enzymes, encoded by ere genes, inactivate macrolides by hydrolyzing the macrolactone ring, which is essential for the antibiotic's structural integrity and activity. This mechanism effectively destroys the drug.

Macrolide Phosphotransferases (MPHs): Encoded by mph genes, these enzymes inactivate macrolides by catalyzing the phosphorylation of the 2'-hydroxyl group of the desosamine (B1220255) sugar, a moiety crucial for ribosomal binding. The addition of a phosphate (B84403) group prevents the antibiotic from fitting into its binding site on the ribosome. nih.gov

The substrate specificity of these inactivating enzymes can vary. For instance, some phosphotransferases can efficiently inactivate 14- and 15-membered macrolides, while others have an extended profile that includes 16-membered macrolides.

Strategies in Derivative Design to Circumvent Resistance

The growing prevalence of macrolide resistance has spurred intensive research into the development of new semi-synthetic derivatives capable of overcoming these established resistance mechanisms. A key strategy involves the chemical modification of the parent macrolide structure to create novel compounds with improved properties, such as enhanced potency against resistant strains and an expanded spectrum of activity. acs.orgnih.gov

5-O-mycaminosyltylonolide (OMT), a precursor derived from the 16-membered macrolide tylosin (B1662201), is a critical starting scaffold for these synthetic efforts. acs.org A particularly fruitful area of investigation has been the modification at the C-23 position of the tylonolide lactone ring. acs.orgnih.gov Research has demonstrated that replacing the hydroxyl group at the C-23 position with various other chemical moieties can lead to derivatives with potent antibacterial activity, including against resistant pathogens. acs.orgnih.gov

The synthesis of 23-O-Benzyl-5-mycaminosyl-tylonolide is an example of this strategic approach. By introducing a benzyl (B1604629) group at the C-23 position, the structural and chemical properties of the molecule are altered. The rationale behind such modifications is to design molecules that either have a higher affinity for the ribosomal target, are not recognized by efflux pumps, or are poor substrates for inactivating enzymes. A study involving the synthesis of a large series of C-23-modified derivatives of 5-O-mycaminosyltylonolide, including those with aryl ether substituents, showed that the majority of these compounds possessed excellent in vitro activity against a variety of bacteria. nih.gov More recent studies have focused on introducing various amino groups at the C-23 position, yielding compounds with significant activity against drug-resistant Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. acs.org These findings underscore the potential of modifying the C-23 position of the 5-O-mycaminosyltylonolide core to generate novel and effective antimicrobial agents that can circumvent common resistance mechanisms. acs.orgelsevierpure.com

Advanced Research Perspectives and Potential Academic Applications

Rational Design of Next-Generation Macrolide Analogs

The rational design of new macrolide analogs based on the 23-O-Benzyl-5-mycaminosyl-tylonolide structure is a key area of academic research. The primary goal is to enhance antibacterial potency, broaden the spectrum of activity to include resistant pathogens, and improve pharmacokinetic properties.

Structure-Activity Relationship (SAR) Studies: A significant body of research has focused on the chemical modification of 5-O-mycaminosyltylonolide, particularly at the C-23 position. SAR studies have demonstrated that the introduction of a benzyl (B1604629) group at this position can lead to improved antibacterial activity compared to other alkyl or aryl ether substituents. This modification is believed to enhance the binding affinity of the compound to its ribosomal target.

Targeted Modifications for Enhanced Efficacy: Future research endeavors will likely focus on several key areas of modification:

C-23 Position Variations: Exploration of a wider range of substituted benzyl groups and other aromatic moieties to optimize interactions within the ribosomal binding pocket.

C-20 Position Modifications: In conjunction with C-23 modifications, alterations at the C-20 position of the lactone ring have been shown to influence antibacterial activity. Creating derivatives with modifications at both positions could lead to synergistic improvements in efficacy.

Hybrid Compounds: The synthesis of hybrid molecules that combine the this compound core with other pharmacophores, such as quinolones or oxazolidinones, could result in dual-action antibiotics with novel mechanisms of action.

These rational design strategies, guided by computational modeling and SAR data, hold the potential to generate next-generation macrolide analogs with superior therapeutic profiles.

Biophysical Studies of Compound-Ribosome Interactions

Understanding the precise molecular interactions between this compound and its target, the bacterial ribosome, is fundamental to elucidating its mechanism of action and for the rational design of improved derivatives.

Mechanism of Action: Like other macrolide antibiotics, this compound is known to inhibit bacterial protein synthesis by binding to the 23S ribosomal RNA (rRNA) component of the 50S ribosomal subunit. This binding occurs within the nascent peptide exit tunnel, sterically hindering the elongation of the polypeptide chain.

High-Resolution Structural Insights: To date, a high-resolution X-ray crystal structure of this compound in complex with the bacterial ribosome has not been reported. Obtaining such a structure would be a significant milestone, providing atomic-level details of the binding interactions. These details would include:

Identification of key hydrogen bonds and hydrophobic interactions between the compound and the rRNA nucleotides.

The precise conformation of the macrolide within the ribosomal tunnel.

The structural basis for its enhanced activity compared to parent compounds.

Kinetic and Thermodynamic Studies: Biophysical techniques such as isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) could be employed to determine the binding affinity (K_d), and the kinetic parameters (k_on and k_off) of the compound for the ribosome. This data would provide a quantitative measure of the drug-target interaction and could be used to correlate binding strength with antibacterial potency.

| Biophysical Technique | Information Gained | Potential Application in this compound Research |

| X-ray Crystallography | High-resolution 3D structure of the drug-ribosome complex. | Elucidate the precise binding mode and identify key interactions for rational drug design. |

| Isothermal Titration Calorimetry (ITC) | Binding affinity (K_d), enthalpy (ΔH), and entropy (ΔS) of binding. | Quantify the thermodynamic driving forces of the interaction. |

| Surface Plasmon Resonance (SPR) | Real-time kinetics of binding and dissociation (k_on, k_off). | Characterize the stability of the drug-ribosome complex. |

| Cryo-Electron Microscopy (Cryo-EM) | High-resolution structure of large and flexible complexes. | Provide structural insights in the absence of well-diffracting crystals. |

Investigation of Synergistic Effects with Other Antimicrobial Agents

The combination of antibiotics with different mechanisms of action is a promising strategy to combat multidrug-resistant bacteria. Investigating the synergistic potential of this compound with other antimicrobial agents is a critical area for future research.

Potential for Synergy: While specific studies on the synergistic effects of this compound are limited, research on other macrolides has shown synergy with various classes of antibiotics. For instance, macrolides have been shown to potentiate the activity of β-lactams and aminoglycosides against certain pathogens. The proposed mechanism often involves the macrolide increasing the permeability of the bacterial cell membrane, thereby facilitating the entry of the second antibiotic.

Checkerboard Assays: A standard method to assess synergy is the checkerboard assay, which determines the fractional inhibitory concentration (FIC) index. An FIC index of ≤ 0.5 is indicative of synergy.

| Potential Combination Partner | Rationale for Synergy | Target Pathogens |

| β-Lactam Antibiotics (e.g., Penicillins, Cephalosporins) | Macrolide-induced membrane disruption enhances β-lactam entry to the periplasm to inhibit cell wall synthesis. | Gram-positive and potentially some Gram-negative bacteria. |

| Aminoglycosides (e.g., Gentamicin, Tobramycin) | Increased uptake of aminoglycosides due to macrolide effects on the cell envelope. | Gram-negative bacteria. |

| Fluoroquinolones (e.g., Ciprofloxacin, Levofloxacin) | Combination of protein synthesis inhibition and DNA replication inhibition. | Broad-spectrum activity against various pathogens. |

| Efflux Pump Inhibitors (EPIs) | Blockade of bacterial efflux pumps that can expel macrolides, thereby increasing the intracellular concentration of this compound. | Multidrug-resistant strains expressing efflux pumps. |

Further research is warranted to systematically evaluate these and other combinations to identify synergistic interactions that could lead to more effective treatment options for challenging infections.

Development of Novel In Vitro Models for Efficacy and Resistance Profiling

The development and use of innovative in vitro models are essential for accurately predicting the clinical efficacy of this compound and for understanding the mechanisms by which bacteria may develop resistance.

In Vitro Resistance Selection Studies: A common method to study the emergence of resistance is through serial passage experiments. In these studies, bacteria are cultured in the presence of sub-lethal concentrations of the antibiotic over multiple generations. This allows for the selection and characterization of resistant mutants. Analysis of these mutants can reveal the genetic basis of resistance, such as mutations in the 23S rRNA or ribosomal proteins L4 and L22.

Advanced In Vitro Models:

Hollow-Fiber Infection Models: These dynamic models can simulate human pharmacokinetic profiles, providing a more clinically relevant assessment of antibiotic efficacy and the potential for resistance development over time.

Biofilm Models: Many bacterial infections involve biofilms, which are notoriously difficult to treat. In vitro models of biofilm formation can be used to evaluate the activity of this compound against these structured communities of bacteria.

Genome-Wide Screening: Techniques such as Transposon-Directed Insertion-Site Sequencing (TraDIS) can be used to identify genes that are essential for bacterial survival in the presence of the antibiotic. asm.org This can reveal novel resistance mechanisms and potential targets for synergistic drug combinations. asm.org

Rapid Diagnostic Development: The development of molecular assays, such as Amplification Refractory Mutation System (ARMS)-Loop-Mediated Isothermal Amplification (LAMP), can provide rapid detection of resistance-conferring mutations in clinical isolates. nih.gov

These advanced in vitro models will be instrumental in the preclinical evaluation of this compound and its derivatives, helping to guide their development towards clinical application.

Q & A

Q. Methodological Answer :

- Synthesis : Start with tylonolide derivatives as a backbone, employing glycosylation reactions to attach the mycaminosyl moiety. Benzyl protection (e.g., 23-O-benzylation) can be achieved using benzyl bromide under anhydrous conditions, as seen in analogous protocols for similar macrolides .

- Purity Validation : Use GC-MS (>95% purity threshold) and HPLC with UV detection (λ = 210–230 nm) for quantification. Reference standards from verified suppliers (e.g., Kanto Reagents) ensure calibration accuracy .

Advanced Question: How can researchers design experiments to elucidate the compound’s mechanism of action in bacterial ribosome targeting?

Q. Methodological Answer :

- Experimental Design :

- In vitro binding assays : Use radiolabeled (e.g., ³H) this compound to study ribosomal subunit interactions.

- Cryo-EM : Resolve ligand-ribosome complexes at <3.0 Å resolution to map binding sites.

- Theoretical Framework : Align with macrolide resistance mechanisms (e.g., Erm methylases) to contextualize findings .

Basic Question: What initial biological assays are appropriate for screening its antimicrobial activity?

Q. Methodological Answer :

- MIC Determination : Conduct broth microdilution assays (CLSI guidelines) against Gram-positive pathogens (e.g., S. aureus). Include controls like erythromycin and azithromycin .

- Time-kill Kinetics : Assess bactericidal vs. bacteriostatic effects over 24 hours using CFU counts .

Advanced Question: How can structure-activity relationship (SAR) studies optimize this compound’s efficacy?

Q. Methodological Answer :

- Modular Synthesis : Systematically vary the benzyl group (e.g., substituents at 23-O) and mycaminose sugar configuration.

- Computational Modeling : Perform DFT calculations to predict binding affinities for modified structures .

- Data Integration : Cross-reference crystallographic data (e.g., PDB entries for tylosin derivatives) to validate SAR hypotheses .

Advanced Question: How should researchers address contradictions in reported biological activity data?

Q. Methodological Answer :

- Meta-Analysis : Compare datasets using PRISMA guidelines, focusing on variables like bacterial strain variability or assay conditions .

- Replication Studies : Repeat disputed experiments with standardized protocols (e.g., identical media pH, inoculum size) .

Basic Question: What analytical techniques are critical for characterizing this compound’s stability under varying pH conditions?

Q. Methodological Answer :

- Stability Profiling :

Advanced Question: How can researchers integrate this compound into a theoretical framework for novel antibiotic discovery?

Q. Methodological Answer :

- Conceptual Alignment : Link to the "ribosome protection protein" (RPP) hypothesis, testing whether benzyl modifications evade resistance mechanisms .

- Hypothesis Testing : Use isogenic bacterial strains (e.g., erm-positive vs. erm-negative) to validate theoretical predictions .

Basic Question: What storage conditions ensure long-term stability of this compound?

Q. Methodological Answer :

- Storage Protocol : Store lyophilized powder at -20°C under argon. For solutions, use anhydrous DMSO (sealed with molecular sieves) to prevent hydrolysis .

Advanced Question: How can factorial design optimize the compound’s yield in large-scale synthesis?

Q. Methodological Answer :

- DOE Approach : Apply a 2³ factorial design to test variables: temperature (25–50°C), catalyst loading (5–15 mol%), and reaction time (12–48 hrs). Use ANOVA to identify significant factors .

- Scale-Up : Transition from batch to flow chemistry using membrane separation technologies (CRDC subclass RDF2050104) for continuous purification .

Advanced Question: What methodologies validate the compound’s pharmacokinetic profile in preclinical models?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.